Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(10)6(11)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
LEZOYLFPAQSOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,3-Dichloro-4-fluoropyridine with Ethyl Glycolate
A widely reported method involves substituting the chlorine atom at position 2 of 2,3-dichloro-4-fluoropyridine with an ethyl glycolate moiety. The reaction proceeds via nucleophilic aromatic substitution (SNAr) under alkaline conditions.
Procedure :
- Substrate Preparation : 2,3-Dichloro-4-fluoropyridine (1 eq) is dissolved in anhydrous dimethylformamide (DMF).
- Base Activation : Sodium hydride (1.2 eq) is added to generate the glycolate anion from ethyl glycolate.
- Substitution : The mixture is heated to 70–80°C for 6–8 hours, yielding Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate.
Optimization :
- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20%.
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity compared to ethanol or toluene.
Challenges :
- Competing substitution at position 3 is mitigated by steric hindrance and electronic effects (fluorine’s strong electron-withdrawing nature).
- Residual chloride is removed via aqueous washes (5% NaHCO3).
Esterification of (3-Chloro-4-fluoropyridin-2-yl)acetic Acid
Acid-Catalyzed Esterification
The carboxylic acid precursor, (3-chloro-4-fluoropyridin-2-yl)acetic acid, is esterified with ethanol using sulfuric acid or p-toluenesulfonic acid (PTSA).
Procedure :
- Reaction Setup : The acid (1 eq), ethanol (5 eq), and H2SO4 (0.1 eq) are refluxed at 80°C for 12 hours.
- Workup : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via distillation.
Yield : 85–92% under optimized conditions.
Advantages :
- Scalable to multi-kilogram batches with minimal byproducts.
- Compatible with continuous flow reactors for industrial production.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
While less common, palladium-catalyzed coupling offers regioselective access to the pyridine core. A reported route employs 3-chloro-4-fluoro-2-iodopyridine and ethyl vinylacetate.
Procedure :
- Catalyst System : Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) in toluene/water (3:1).
- Coupling : Heated at 100°C for 24 hours, achieving 65–70% yield.
Limitations :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses 2,3-dichloro-4-fluoropyridine, ethyl glycolate, and K2CO3 in DMF at 150°C for 15 minutes.
Benefits :
- 95% conversion rate.
- Energy efficiency and reduced solvent waste.
Industrial-Scale Manufacturing
Continuous Flow Synthesis
Patent CN111004170A details a continuous method for analogous pyridine esters:
- Substitution : React 2,3-dichloro-4-fluoropyridine with ethyl cyanoacetate in methanol/NaOCH3.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H2, 60°C) reduces nitrile intermediates.
- Cyclization : Acidic reflux in DMF yields the final product.
Key Metrics :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of 3-chloro-4-fluoropyridine-2-carboxylic acid.
Reduction: Formation of ethyl (3-chloro-4-fluoropyridin-2-YL)methanol.
Scientific Research Applications
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate and related compounds from the evidence:
Key Observations:
Solubility: Ethyl acetate derivatives generally exhibit moderate polarity, balancing lipophilic (halogens) and hydrophilic (ester) regions. For example, ethyl acetate’s ability to dissolve both polar and non-polar compounds () suggests the target compound may be suitable for extraction or formulation processes .
Synthetic Flexibility :
- Halogenated pyridines (e.g., bromo or chloro derivatives in ) are often intermediates in Suzuki-Miyaura or Ullmann couplings. The target compound’s -Cl substituent could facilitate such reactions .
- Triazole-containing analogs () demonstrate the feasibility of appending heterocycles to the pyridine core, expanding bioactivity .
Biological Relevance :
Q & A
Q. What are the recommended synthetic routes for Ethyl (3-chloro-4-fluoropyridin-2-yl)acetate?
The compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-chloro-4-fluoropyridin-2-ylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid). Reaction conditions such as temperature (60–80°C) and stoichiometric ratios should be optimized to account for electron-withdrawing substituents (Cl, F) on the pyridine ring, which may slow esterification. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar pyridine derivatives:
Q. How can purity be assessed for this compound?
Employ analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) or GC-MS (Gas Chromatography-Mass Spectrometry). Compare retention times and mass spectra with standards. For quantitative analysis, use internal calibration curves .
Q. What spectroscopic methods are suitable for structural confirmation?
Q. How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar). Monitor for hydrolysis by periodic TLC analysis, especially in humid environments .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
Use single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing). Key steps:
Q. What strategies address contradictions in spectroscopic vs. computational data?
Cross-validate using:
Q. How can computational modeling predict reactivity in downstream applications?
Perform molecular docking (AutoDock Vina) to study interactions with biological targets. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate electronic effects (Cl/F electronegativity) with activity. Solvent effects can be modeled via COSMO-RS .
Q. What challenges arise in refining crystal structures with disordered substituents?
For disordered Cl/F atoms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
